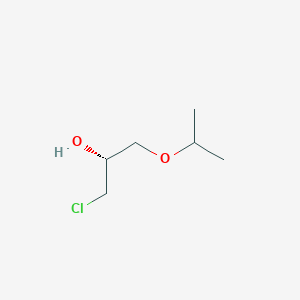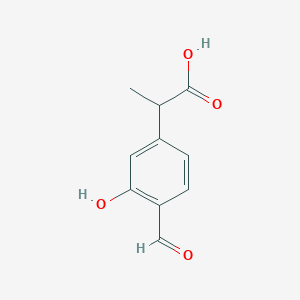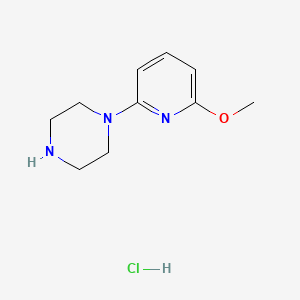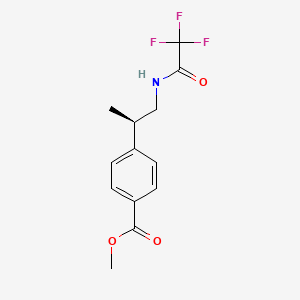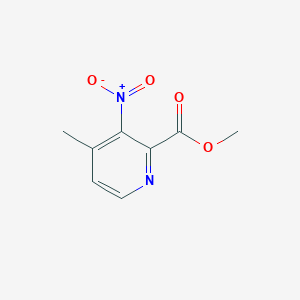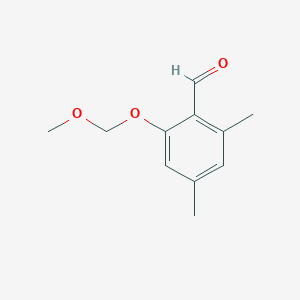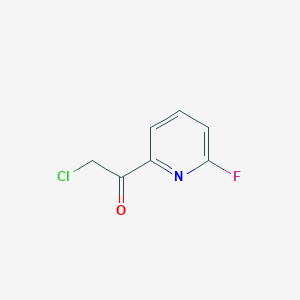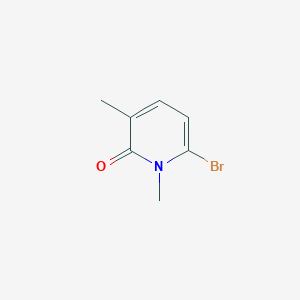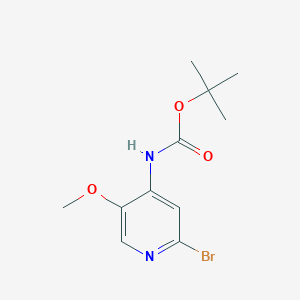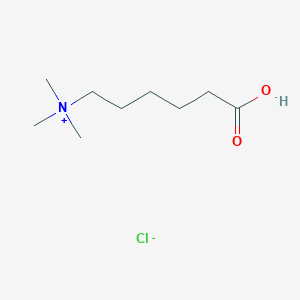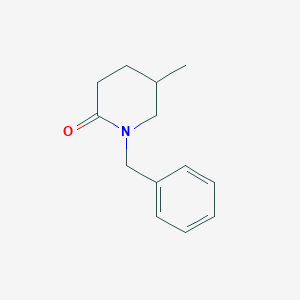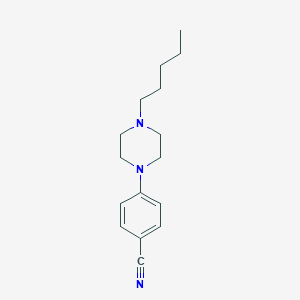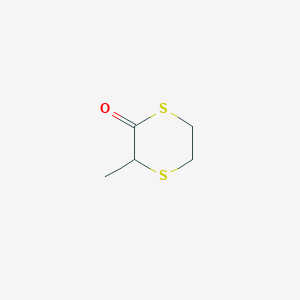
3-Methyl-1,4-dithian-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4-dithian-2-one is an organic compound with the molecular formula C5H8OS2 It is a sulfur-containing heterocycle, specifically a dithiane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1,4-dithian-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1,3-propanedithiol with a carbonyl compound under acidic conditions. The reaction typically proceeds as follows:
Thioacetalization: The carbonyl compound (such as an aldehyde or ketone) reacts with 3-methyl-1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. This forms a thioacetal intermediate.
Cyclization: The thioacetal intermediate undergoes cyclization to form the 1,4-dithiane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as yttrium triflate or tungstophosphoric acid can be employed to achieve high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,4-dithian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Functionalized dithiane compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,4-dithian-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex molecular architectures.
Materials Science: The compound is used in the development of high-performance polymers, such as poly(thioether-thioester)s, which exhibit excellent mechanical properties and recyclability.
Environmental Applications: It has been investigated for its ability to selectively remove heavy metals like mercury from aqueous solutions, making it useful in environmental remediation.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,4-dithian-2-one involves its reactivity towards various chemical reagents. The sulfur atoms in the dithiane ring can participate in nucleophilic and electrophilic reactions, allowing for the formation of new bonds and functional groups. The compound’s ability to undergo ring-opening polymerization is particularly notable, as it enables the formation of high-performance polymers with unique properties .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1,4-dithian-2-one can be compared to other dithiane derivatives, such as 1,3-dithianes and 1,2-dithianes. While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, 1,4-dithianes offer distinct reactivity and synthetic utility . The unique properties of this compound, such as its ability to form high-performance polymers and its environmental applications, set it apart from other similar compounds.
List of Similar Compounds
- 1,3-Dithiane
- 1,2-Dithiane
- 3-Methyl-1,2-dithian-4-one
Eigenschaften
IUPAC Name |
3-methyl-1,4-dithian-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c1-4-5(6)8-3-2-7-4/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBPNYGSSECOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)SCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
